

# Spectroscopic Profile of $\alpha$ -Terpinene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *alpha-Terpinene*

Cat. No.: *B1210023*

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This technical guide provides a comprehensive overview of the spectroscopic data for  $\alpha$ -Terpinene, a naturally occurring monoterpene found in a variety of essential oils. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, quality control, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of  $\alpha$ -Terpinene, along with standardized experimental protocols for data acquisition.

## Chemical Structure

$\alpha$ -Terpinene, systematically named 1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene, is a cyclic monoterpene with the molecular formula  $C_{10}H_{16}$  and a molecular weight of 136.23 g/mol <sup>[1]</sup> Its structure features a cyclohexadiene ring with a methyl group and an isopropyl group as substituents.

## Spectroscopic Data

The following sections present the key spectroscopic data for  $\alpha$ -Terpinene in a tabulated format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for  $\alpha$ -Terpinene

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.62	m	-	H-2, H-3
~2.28	m	-	H-4
~2.10	m	-	H-5
~1.77	s	-	CH <sub>3</sub> -7
~1.02	d	~6.8	CH <sub>3</sub> -9, CH <sub>3</sub> -10
~2.08	m	-	H-8

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz Data sourced from:[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for  $\alpha$ -Terpinene

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
~134.0	C-1
~120.0	C-2
~115.8	C-3
~31.0	C-4
~26.5	C-5
~31.0	C-6
~23.3	C-7
~34.6	C-8
~21.0	C-9
~21.0	C-10

Solvent:  $\text{CDCl}_3$ , Frequency: 15.09 MHz Data sourced from:[1][4][5][6]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of  $\alpha$ -Terpinene is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for  $\alpha$ -Terpinene

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3030	C-H stretch	=C-H (alkene)
~2960	C-H stretch	C-H (alkane)
~1645	C=C stretch	C=C (conjugated diene)
~1450	C-H bend	$\text{CH}_2$ , $\text{CH}_3$
~1370	C-H bend	$\text{CH}_3$
~880	C-H bend	=C-H out-of-plane

Sample Preparation: Liquid Film Data sourced from:[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for  $\alpha$ -Terpinene

m/z	Relative Intensity (%)	Fragment
136	~50-75	$[M]^+$ (Molecular Ion)
121	100	$[M-CH_3]^+$
93	~80-90	$[M-C_3H_7]^+$
91	~30-40	Tropylium ion
77	~25-35	Phenyl group

Ionization Method: Electron Impact (EI) Data sourced from:[\[1\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation: A sample of  $\alpha$ -Terpinene (approximately 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (for  $^1H$  NMR) or 100 MHz (for  $^{13}C$  NMR) spectrometer.
- $^1H$  NMR Parameters:

- Pulse sequence: Standard single-pulse sequence.
- Number of scans: 16-32.
- Acquisition time: ~3-4 seconds.
- Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse sequence.
  - Number of scans: 1024-4096.
  - Acquisition time: ~1-2 seconds.
  - Relaxation delay: 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.

## IR Spectroscopy

Sample Preparation: A drop of neat  $\alpha$ -Terpinene is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or transmission.
- Spectral range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.

**Data Processing:** A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

## Mass Spectrometry

**Sample Preparation:** For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of  $\alpha$ -Terpinene is prepared in a volatile organic solvent such as hexane or dichloromethane (typically 1  $\mu$ L/mL).

**Instrumentation and Parameters:**

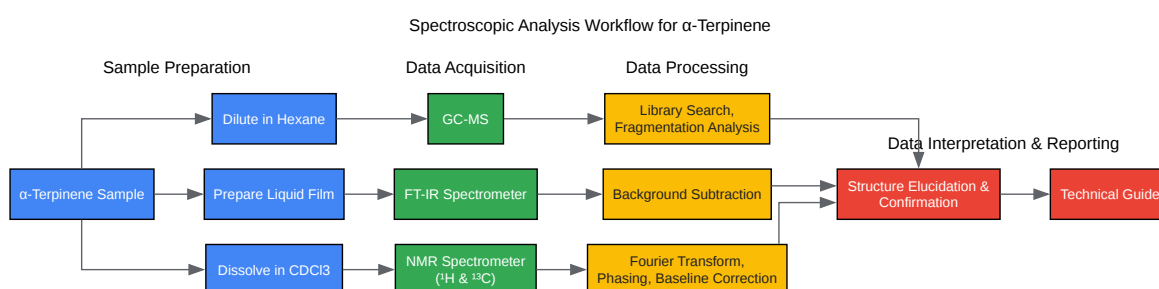
- **Instrument:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- **GC Conditions:**
  - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - **Injector temperature:** 250 °C.
  - **Oven temperature program:** Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.
  - **Carrier gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
  - **Ionization mode:** Electron Impact (EI) at 70 eV.
  - **Mass analyzer:** Quadrupole.
  - **Scan range:** m/z 40-400.
  - **Ion source temperature:** 230 °C.
  - **Transfer line temperature:** 280 °C.

**Data Processing:** The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern is analyzed to confirm the

structure.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like  $\alpha$ -Terpinene.



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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for  $\alpha$ -Terpinene. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental objectives. The comprehensive data presented here should facilitate the identification, quantification, and further investigation of this important natural compound.

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